molecular formula C5H2F3NO3 B3379877 4-(Trifluoromethyl)-1,3-oxazole-5-carboxylic acid CAS No. 1780365-46-9

4-(Trifluoromethyl)-1,3-oxazole-5-carboxylic acid

Cat. No. B3379877
CAS RN: 1780365-46-9
M. Wt: 181.07 g/mol
InChI Key: HFNGQBQJYXCYHC-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1,3-oxazole-5-carboxylic acid (TOCA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TOCA is a derivative of oxazole, which is a heterocyclic aromatic organic compound. The unique chemical structure of TOCA makes it an attractive candidate for research in the fields of chemistry, biology, and medicine.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-1,3-oxazole-5-carboxylic acid is not fully understood. However, recent studies have shown that this compound can inhibit the activity of PP2A, which is a serine/threonine phosphatase that plays a critical role in cell signaling pathways. PP2A is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PP2A by this compound leads to the activation of the protein kinase B (AKT) pathway, which promotes cell proliferation and survival. Additionally, this compound has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of PP2A. This compound has also been shown to inhibit the production of pro-inflammatory cytokines in macrophages. In vivo studies have shown that this compound can reduce tumor growth in animal models of cancer. However, the effects of this compound on normal cells and tissues are not fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(Trifluoromethyl)-1,3-oxazole-5-carboxylic acid in lab experiments is its unique chemical structure, which makes it an attractive candidate for research in various fields of science. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to induce apoptosis in cancer cells, but its effects on normal cells and tissues are not fully understood. Therefore, caution should be exercised when using this compound in lab experiments.

Future Directions

There are several future directions for research on 4-(Trifluoromethyl)-1,3-oxazole-5-carboxylic acid. One area of research is the development of this compound derivatives with improved anticancer activity and reduced toxicity. Another area of research is the investigation of the effects of this compound on normal cells and tissues. Additionally, the potential use of this compound as an anti-inflammatory agent should be further explored. Finally, the development of new synthesis methods for this compound and its derivatives should be investigated to improve their availability for research purposes.

Scientific Research Applications

4-(Trifluoromethyl)-1,3-oxazole-5-carboxylic acid has been extensively studied for its potential applications in various fields of science. In chemistry, this compound has been used as a building block for the synthesis of other compounds. It has also been used as a reagent in organic synthesis reactions. In the field of biology, this compound has been studied for its potential as an anticancer agent. Recent studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the protein phosphatase 2A (PP2A). This compound has also been studied for its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages.

properties

IUPAC Name

4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3NO3/c6-5(7,8)3-2(4(10)11)12-1-9-3/h1H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNGQBQJYXCYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(O1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1780365-46-9
Record name 4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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